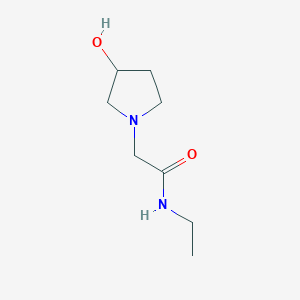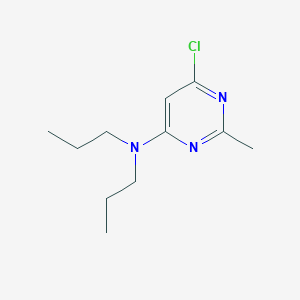
1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(2,5-difluorophenyl)biguanide hydrochloride”, has been identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(2,5-difluorophenyl)biguanide hydrochloride”, include a molecular weight of 249.65 and a melting point of 225-230°C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Agent Synthesis
1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been utilized in the design and synthesis of various derivatives with potential antimicrobial and antioxidant activities. For instance, a new series of compounds incorporating the 1,2,3-triazole moiety was synthesized and shown to exhibit a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds were further supported by in silico molecular docking studies, indicating their potential as inhibitors of specific enzymes like the E. coli MurB enzyme (Bhat et al., 2016). Similarly, derivatives synthesized by the condensation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes have demonstrated moderate to good activity against bacterial and fungal organisms (Swamy et al., 2019).
Fluorescence Probing and Intramolecular Charge Transfer
The compound has been employed in the creation of new fluorescence probes, exhibiting high selectivity and sensitivity towards specific substances like homocysteine. These probes, displaying both intramolecular charge transfer and aggregation-induced emission enhancement characteristics, have substantial application potential for researching effects in biological systems (Chu et al., 2019).
Crystallography and Glycosidase Inhibition
Crystal structure analysis of derivatives of this compound has revealed insights into their potential as α-glycosidase inhibition agents. The flat nature of certain compounds and the specific dihedral angles formed with the triazolyl ring have been associated with their activity levels (Gonzaga et al., 2016).
Antibacterial Evaluation
The compound has also been instrumental in the green synthesis of new derivatives with antibacterial activity against both gram-positive and gram-negative bacterial strains. These syntheses have employed innovative methods like microwave irradiation, highlighting the compound's versatility in producing medically relevant agents (Goud et al., 2016).
Tuberculosis Inhibitory Activity
In the realm of infectious diseases, derivatives of the compound have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. This research has provided insights into the structure-activity relationship of these compounds, with some showing significant inhibitory activity, marking them as promising leads for further exploration in tuberculosis treatment (Costa et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNGVYRGTJHRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
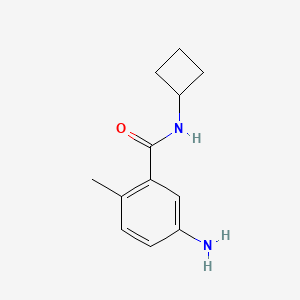
![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)
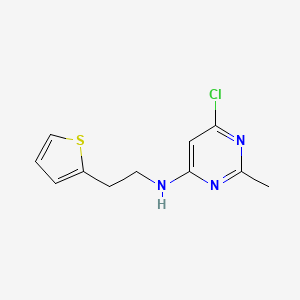
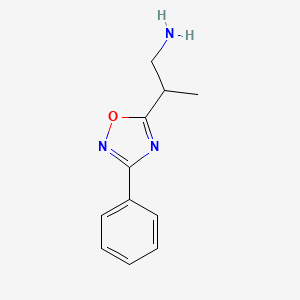
![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)
![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)

![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)
![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)

